molecular formula C11H11FN2O B8065322 6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

Cat. No.: B8065322
M. Wt: 206.22 g/mol
InChI Key: QGADOMIFOCJKHT-UHFFFAOYSA-N
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Description

6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- (hereafter referred to by its common name Rucaparib) is a poly(ADP-ribose) polymerase (PARP) inhibitor with the molecular formula C${19}$H${18}$FN$_{3}$O. Its structure comprises a benzazepine core fused with a pyrrolo ring and a fluorine substituent at position 8, which enhances its binding affinity to PARP enzymes . Rucaparib is clinically approved for treating ovarian and prostate cancers with homologous recombination repair deficiencies, leveraging its ability to trap PARP-DNA complexes and induce synthetic lethality in cancer cells .

Properties

IUPAC Name

2-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-11-7-4-9(15)13-5-6-2-1-3-8(14-11)10(6)7/h4,6H,1-3,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADOMIFOCJKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C=C3C2=C(C1)N=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protecting Group Strategies

Phthalimide and trifluoroacetyl groups are preferred for amine protection during lithiation and cyclization. These groups resist β-elimination under basic conditions and are cleaved selectively with hydrazine or aqueous acid.

Purification Techniques

  • Chromatography : Gradient elution (MeOH/CH₂Cl₂) resolves intermediates.

  • Recrystallization : Rucaparib freebase crystallizes from ethanol/water (4:1) with >99% purity.

Environmental Impact

The Imino-Stetter route reduces heavy metal waste compared to Suzuki coupling. Solvent recovery (THF, DMF) is critical for sustainability across all methods.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances utilize microreactors for lithiation and fluorination steps, reducing reaction times from hours to minutes. For example, directed ortho-lithiation of pivaloylamide derivatives in THF at -78°C achieves 95% conversion in 5 minutes under flow conditions.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated acylations for chiral intermediate synthesis, though yields remain suboptimal (≤35%) .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Clinical Applications

  • Ovarian Cancer Treatment
    • Rucaparib has been approved for use in patients with recurrent ovarian cancer who have been treated with two or more chemotherapies and have demonstrated a deleterious BRCA mutation.
    • Clinical trials have shown that Rucaparib can significantly improve progression-free survival rates compared to standard therapies.
  • Breast Cancer
    • Emerging research indicates potential efficacy in treating breast cancer patients with BRCA mutations. Studies suggest that Rucaparib may enhance the effects of chemotherapy by increasing the sensitivity of tumor cells to DNA-damaging agents.
  • Prostate Cancer
    • Preliminary studies are exploring the use of Rucaparib for metastatic castration-resistant prostate cancer (mCRPC) with homologous recombination repair deficiencies. The results are promising, indicating improved outcomes in specific patient populations.

Efficacy Studies

A pivotal study published in The Lancet Oncology demonstrated that Rucaparib achieved an overall response rate of approximately 54% in patients with platinum-sensitive ovarian cancer and BRCA mutations . Another study highlighted its effectiveness in patients with mCRPC, showing a response rate of around 43% when combined with other therapies .

Safety Profile

The safety profile of Rucaparib has been evaluated extensively. Common adverse effects include fatigue, nausea, and anemia; however, these are generally manageable and do not outweigh the therapeutic benefits observed in clinical settings . Long-term studies are ongoing to evaluate the risk of secondary malignancies associated with prolonged use.

Case Studies

Case StudyPatient DemographicsTreatment OutcomeNotes
Study 1Women aged 30-75 with recurrent ovarian cancer54% response rateSignificant improvement in progression-free survival
Study 2Men aged 40-80 with mCRPC43% response rateCombination therapy showed enhanced efficacy
Study 3Patients with BRCA mutations across various cancersVarying outcomes based on mutation typeFurther research needed to optimize treatment protocols

Mechanism of Action

The mechanism of action of 6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme poly-ADP ribose polymerase-1 (PARP-1), inhibiting its activity and thereby affecting DNA repair processes. This mechanism is particularly relevant in cancer therapy, where inhibiting PARP-1 can enhance the efficacy of certain chemotherapeutic agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of PARP Inhibitors

Compound Substituents (Position) Molecular Weight Tanimoto Index*
Rucaparib 8-F, 2-(4-[(methylamino)methyl]phenyl) 331.37 g/mol 1.00 (Reference)
Olaparib Cyclopropyl, benzamide 434.46 g/mol 0.72
Niraparib 2-(4-fluorophenyl), trifluoromethyl 320.29 g/mol 0.68

*Calculated using MACCS fingerprints .

Graph-Based Comparison

The KEGG/LIGAND algorithm () treats molecules as graphs, identifying maximal common subgraphs. Rucaparib shares a fused bicyclic core with AG-014699 (another PARP inhibitor), but diverges in side-chain functionalization, leading to differences in solubility and target engagement .

Bioactivity and Target Profile Comparisons

PARP Inhibition and Selectivity

Rucaparib exhibits nanomolar potency against PARP1 (IC${50}$ = 1.4 nM) and PARP2 (IC${50}$ = 0.6 nM), outperforming early analogs like 3-aminobenzamide (IC$_{50}$ >10,000 nM). Its fluorine substituent enhances metabolic stability compared to non-fluorinated analogs .

Table 2: Bioactivity Profiles of Selected Benzazepine Derivatives

Compound PARP1 IC$_{50}$ (nM) PARP2 IC$_{50}$ (nM) Cellular EC$_{50}$ (nM)
Rucaparib 1.4 0.6 5.2
Olaparib 1.2 0.5 4.8
Veliparib 120 40 490

Activity Cliffs and SAR Insights

Despite structural similarities, activity cliffs exist. For example, Compound 12a (), a pyrazolo-pyrano-triazolo-pyrimidine derivative, shares Rucaparib’s fluorine and aromatic substituents but lacks PARP inhibition due to steric hindrance from its extended triazole ring . This underscores the sensitivity of PARP inhibitors to minor structural perturbations .

Pharmacokinetic and Toxicity Comparisons

ADME Properties

Rucaparib’s methylaminomethyl group improves blood-brain barrier penetration compared to AG-014699, which has a bulkier sulfonamide moiety. However, its oral bioavailability (~30%) is lower than Niraparib (~73%) due to higher first-pass metabolism .

Toxicity and Read-Across Predictions

Using read-across strategies (), Rucaparib’s hematologic toxicity (e.g., anemia) aligns with other PARP inhibitors, attributed to on-target effects in proliferating bone marrow cells. Non-fluorinated analogs show reduced hepatotoxicity, suggesting fluorine’s role in metabolic pathway activation .

Biological Activity

6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, specifically the variant 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-, is a compound of significant interest in medicinal chemistry. This compound is recognized for its potential biological activities, particularly in oncology and neuropharmacology.

The chemical structure of this compound is characterized by the following formula:

  • Molecular Formula : C19H18FN3O
  • CAS Number : 283173-50-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that could be harnessed for therapeutic purposes. Below are some key findings regarding its biological activity:

Anticancer Activity

  • Mechanism of Action : Initial studies suggest that the compound may exert cytotoxic effects against specific cancer cell lines. For instance, derivatives of pyrrolo[2,1-c][1,4]benzodiazepine have shown promising results in preclinical trials targeting human leukemic cells .
  • Case Study : In a study evaluating the pharmacological properties of related compounds, it was noted that modifications at specific positions on the molecule could enhance or diminish activity against cancer cells. For example, the introduction of methyl groups was aimed at blocking metabolism and prolonging action .

Neuropharmacological Effects

  • Anxiolytic Potential : Similar compounds have been evaluated for anxiolytic properties. The structural analogs were found to have varying degrees of efficacy in reducing anxiety-like behaviors in animal models .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityCytotoxic effects on human leukemic cells
Anxiolytic EffectsReduced anxiety-like behaviors in models
Metabolism StudiesRapid hydroxylation observed

Research Findings

Recent investigations into the biological activity of 8-fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef] benzazepin-6-one have highlighted its potential as a therapeutic agent:

  • Cytotoxicity Studies : A systematic evaluation revealed that certain derivatives demonstrated enhanced cytotoxicity against various cancer cell lines when compared to their parent compounds. The mechanism appears to involve radical formation under specific conditions which correlates with increased biological activity .
  • Pharmacokinetics : Studies on the pharmacokinetics indicate that structural modifications can significantly affect the bioavailability and metabolic stability of this class of compounds. This insight is crucial for drug development aimed at optimizing therapeutic efficacy while minimizing side effects .

Q & A

Basic: What are the standard synthetic routes for 6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one derivatives, and how do reaction conditions affect yield?

Answer:
The synthesis typically involves multi-step heterocyclic reactions, such as condensation, cyclization, and functional group substitution. For example:

  • Step 1 : Condensation of intermediates (e.g., compound 2 in ) with aldehydes (e.g., p-fluorobenzaldehyde) in dioxane under reflux with piperidine as a catalyst .
  • Step 2 : Cyclization using oxidizing agents like alumina-supported calcium hypochlorite (Ca(OCl)₂/Al₂O₃) to form fused triazolo-pyrimidine derivatives .
  • Yield Optimization : Reaction time, temperature, and stoichiometry significantly impact yield. For instance, refluxing for 6 hours in dioxane achieves ~54–60% yields for triazolo derivatives, while shorter times reduce purity .

Table 1 : Example Reaction Conditions and Yields

Starting MaterialReagent/ConditionsProductYield (%)
Compound 2 p-fluorobenzaldehyde, reflux, 6h11a54
Compound 11a Ca(OCl)₂/Al₂O₃, H₂O quench12a60

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

  • 1H/13C NMR : Used to confirm regiochemistry and substituent positions. For example, in -tetrahydro-pyrrolodiazepines showed distinct methylene (δ 1.95–2.40 ppm) and aromatic proton signals (δ 6.75–7.30 ppm) .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:1 to 3:1) resolves polar byproducts, critical for isolating diastereomers .
  • Melting Point Analysis : Differentiates polymorphs; e.g., pale yellow powders (11a) melt at 72–74°C versus gray powders (10c) with higher thermal stability .

Advanced: How can researchers resolve contradictions in reaction outcomes when varying substituents?

Answer:
Substituent effects (e.g., electron-withdrawing vs. donating groups) may lead to unexpected products. For example:

  • Case Study : In , morpholine (10a) and piperazine (10b) substituents on compound 8 produced yellow and brown powders, respectively, due to differences in ring strain and solubility .
  • Mitigation Strategy :
    • Perform controlled experiments with incremental substituent changes.
    • Use computational modeling (e.g., DFT) to predict steric/electronic effects.
    • Validate with LC-MS to track intermediate stability .

Advanced: What strategies improve solubility and stability for pharmacological assays?

Answer:

  • Salt Formation : Use hydrochloride salts (e.g., Imp. F in ) to enhance aqueous solubility .
  • Co-solvent Systems : Ethanol/water mixtures (e.g., 15 mL ethanol wash in ) reduce aggregation .
  • Lyophilization : Freeze-drying amorphous forms improves long-term stability for in vitro testing .

Table 2 : Solubility Data for Derivatives

DerivativeSolvent SystemSolubility (mg/mL)
10aEthanol/H₂O (1:1)12.5
12bDMSO/PBS (pH 7.4)8.2

Advanced: How do structural modifications influence bioactivity in kinase inhibition studies?

Answer:

  • Core Scaffold : The pyrrolo-benzazepinone framework ( ) provides hydrogen-bond donors/acceptors for ATP-binding pocket interactions .
  • Fluorine Substitution : The 8-fluoro group enhances metabolic stability and binding affinity, as seen in analogous pyrazolo[4,3-c]pyridin-4(5H)-ones .
  • Hybrid Analogues : Linking to flavone moieties ( ) introduces π-π stacking interactions, improving selectivity for tyrosine kinases .

Table 3 : Bioactivity of Structural Analogs

CompoundTarget KinaseIC₅₀ (nM)
12aEGFR48
4bVEGFR-223

Advanced: What analytical methods ensure purity and compliance with pharmacopeial standards?

Answer:

  • HPLC-UV/ELSD : Buffer solutions (e.g., ammonium acetate, pH 6.5 in ) resolve polar impurities .
  • Residual Solvent Analysis : Headspace GC-MS detects traces of dioxane or ether below ICH Q3C limits .
  • Elemental Analysis : Validates stoichiometry; deviations >0.4% indicate byproduct contamination .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Handle CS₂ () and pyridine in fume hoods to avoid inhalation .
  • Waste Disposal : Quench hypochlorite mixtures (e.g., Ca(OCl)₂/Al₂O₃) with sodium thiosulfate before disposal .

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